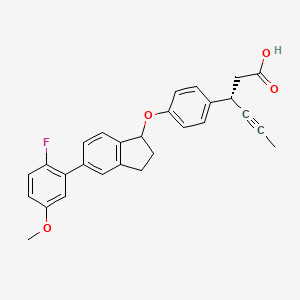
(3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxyphenyl group, an indene moiety, and a hex-4-ynoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the indene moiety, the introduction of the fluoro-methoxyphenyl group, and the final coupling with the hex-4-ynoic acid chain. Common reagents used in these reactions include fluorobenzene derivatives, methoxyphenyl compounds, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluoro-methoxyphenyl group, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings, where halogen or methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Medically, the compound holds potential as a therapeutic agent due to its ability to modulate specific molecular targets. It could be explored for its anti-inflammatory, anticancer, or antiviral properties.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
4,4’-Difluorobenzophenone: This compound shares the fluoro-phenyl group but lacks the indene and hex-4-ynoic acid moieties.
(NH₄)₂S and (NH₄)₂S₂: These compounds have similar sulfur content but differ significantly in their overall structure and applications.
Uniqueness: The uniqueness of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid lies in its combination of a fluoro-methoxyphenyl group, an indene moiety, and a hex-4-ynoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C28H25FO4 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(3S)-3-[4-[[5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H25FO4/c1-3-4-19(16-28(30)31)18-5-9-22(10-6-18)33-27-14-8-20-15-21(7-12-24(20)27)25-17-23(32-2)11-13-26(25)29/h5-7,9-13,15,17,19,27H,8,14,16H2,1-2H3,(H,30,31)/t19-,27?/m0/s1 |
Clé InChI |
BWVMHLSSQJKEIR-JDEXWRGDSA-N |
SMILES isomérique |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=CC(=C4)OC)F |
SMILES canonique |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=CC(=C4)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


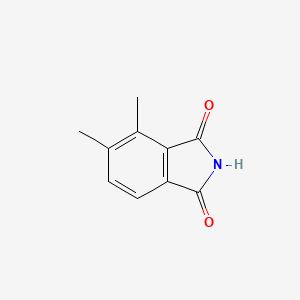
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
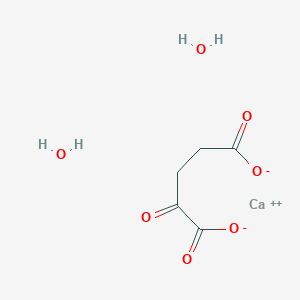
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)

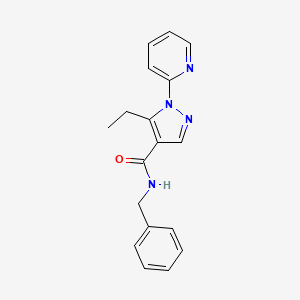
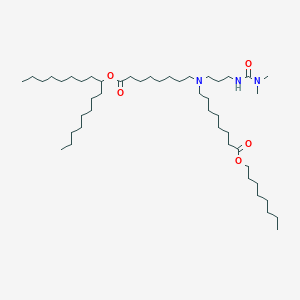
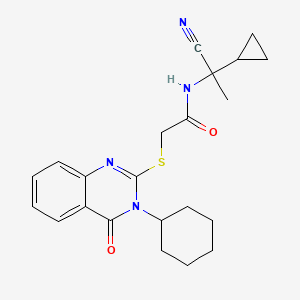
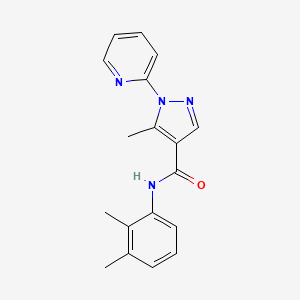
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
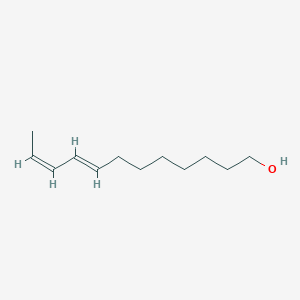
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
